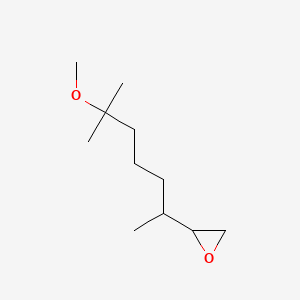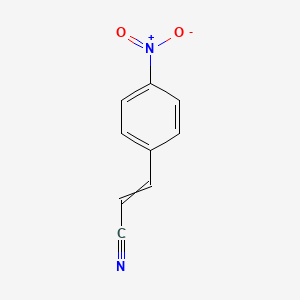
4-(Pyrimidin-2-yl)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyrimidin-2-yl)butanal is an organic compound that features a pyrimidine ring attached to a butanal group. Pyrimidine is an important electron-rich aromatic heterocycle, and as a building block of DNA and RNA, it is a critical endogenous component of the human body
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-2-yl)butanal can be achieved through several synthetic routes. One common method involves the reaction of pyrimidine-2-carbaldehyde with butanal in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and a catalyst like piperidine or pyrrolidine . The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pyrimidin-2-yl)butanal undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: 4-(Pyrimidin-2-yl)butanoic acid.
Reduction: 4-(Pyrimidin-2-yl)butanol.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(Pyrimidin-2-yl)butanal has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(Pyrimidin-2-yl)butanal involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives are known to inhibit certain enzymes and receptors, leading to various biological effects . The compound may exert its effects by binding to active sites of enzymes or receptors, thereby modulating their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Pyridin-2-yl)butanal: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(Pyridin-2-yl)pyrimidine: Contains both pyridine and pyrimidine rings, exhibiting diverse biological activities.
Uniqueness
4-(Pyrimidin-2-yl)butanal is unique due to its specific combination of a pyrimidine ring and a butanal group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
260441-10-9 |
|---|---|
Formule moléculaire |
C8H10N2O |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
4-pyrimidin-2-ylbutanal |
InChI |
InChI=1S/C8H10N2O/c11-7-2-1-4-8-9-5-3-6-10-8/h3,5-7H,1-2,4H2 |
Clé InChI |
SSTUITSVIFKUBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B8787799.png)


![(3aR,4R,6aS)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B8787830.png)










